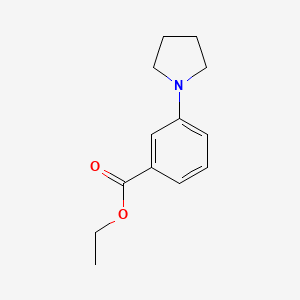

Ethyl 3-(pyrrolidin-1-yl)benzoate

Description

Ethyl 3-(pyrrolidin-1-yl)benzoate is an aromatic ester derivative featuring a pyrrolidine substituent at the 3-position of the benzoate ring. Its molecular formula is C₁₃H₁₇NO₂, with a molecular weight of 219.28 g/mol. This compound is structurally analogous to pharmacologically active benzoate esters but distinct in its substitution pattern and heterocyclic group.

Properties

Molecular Formula |

C13H17NO2 |

|---|---|

Molecular Weight |

219.28 g/mol |

IUPAC Name |

ethyl 3-pyrrolidin-1-ylbenzoate |

InChI |

InChI=1S/C13H17NO2/c1-2-16-13(15)11-6-5-7-12(10-11)14-8-3-4-9-14/h5-7,10H,2-4,8-9H2,1H3 |

InChI Key |

LCHISFRUJFMIRJ-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=CC(=CC=C1)N2CCCC2 |

Canonical SMILES |

CCOC(=O)C1=CC(=CC=C1)N2CCCC2 |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Catalytic Cycle

The Buchwald-Hartwig amination leverages palladium catalysts to facilitate cross-coupling between aryl halides and amines. For ethyl 3-(pyrrolidin-1-yl)benzoate, ethyl 3-bromobenzoate serves as the aryl halide precursor, reacting with pyrrolidine in the presence of a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (Xantphos), and a base (Cs₂CO₃). The catalytic cycle involves oxidative addition of the aryl bromide to Pd(0), ligand exchange with pyrrolidine, and reductive elimination to yield the coupled product.

Synthetic Procedure and Optimization

A representative protocol involves refluxing ethyl 3-bromobenzoate (1.0 equiv), pyrrolidine (1.2 equiv), Pd(OAc)₂ (2 mol%), Xantphos (4 mol%), and Cs₂CO₃ (2.0 equiv) in toluene at 110°C for 12–18 hours. Critical parameters include:

- Ligand selection : Bulky bisphosphine ligands (Xantphos) enhance catalytic activity by stabilizing the Pd center.

- Solvent effects : Toluene outperforms polar aprotic solvents like DMF in minimizing side reactions.

- Base strength : Cs₂CO₃ provides optimal deprotonation of pyrrolidine while avoiding ester hydrolysis.

Yields typically range from 65–78%, with purity >95% after silica gel chromatography. Scalability to multigram quantities has been demonstrated in patent literature.

Copper-Mediated Ullmann Coupling

Historical Context and Modern Adaptations

The Ullmann reaction, traditionally requiring harsh conditions (160–200°C), has been refined using copper(I) iodide and diamines (e.g., DMEDA) to enable coupling at 80–100°C. This method is cost-effective for industrial applications, avoiding expensive palladium catalysts.

Procedural Details

A mixture of ethyl 3-iodobenzoate (1.0 equiv), pyrrolidine (1.5 equiv), CuI (10 mol%), DMEDA (20 mol%), and K₃PO₄ (2.0 equiv) in DMSO is heated at 90°C for 24 hours. Key considerations include:

- Halide reactivity : Iodides react faster than bromides, reducing reaction time by 30%.

- Solvent choice : DMSO enhances copper solubility but necessitates careful temperature control to prevent ester degradation.

- Workup : Aqueous NH₃ washes remove copper residues, yielding the product in 60–72% isolated yield.

Cyclization of Amino Alcohol Precursors

Strategy for Pyrrolidine Ring Formation

This approach constructs the pyrrolidine ring in situ via intramolecular cyclization. Ethyl 3-aminobenzoate is alkylated with 1,4-dibromobutane, followed by base-induced ring closure.

Stepwise Synthesis and Challenges

- Alkylation : Ethyl 3-aminobenzoate reacts with 1,4-dibromobutane (1.2 equiv) in acetonitrile at 60°C for 8 hours, yielding a secondary amine intermediate.

- Cyclization : Treatment with K₂CO₃ in DMF at 120°C induces intramolecular nucleophilic attack, forming the pyrrolidine ring.

Despite moderate yields (50–55%), this method avoids preformed pyrrolidine, reducing costs. However, over-alkylation and dimerization are common side reactions, necessitating careful stoichiometric control.

Nucleophilic Aromatic Substitution (NAS)

Activation Requirements and Limitations

NAS requires electron-deficient aryl halides to proceed efficiently. Ethyl 3-nitrobenzoate, for example, undergoes substitution with pyrrolidine at 130°C in DMF using K₂CO₃ as base. The nitro group activates the ring, enabling displacement of the halide (Cl or F) at the 3-position.

Yield and Practical Considerations

Reported yields for this route are modest (40–50%), with prolonged reaction times (48–72 hours) due to the moderate activating effect of the ester group. Additionally, ester hydrolysis competes at elevated temperatures, necessitating anhydrous conditions.

Comparative Analysis of Synthetic Methods

| Method | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Key Advantages |

|---|---|---|---|---|---|

| Buchwald-Hartwig | Pd(OAc)₂/Xantphos | 110 | 12–18 | 65–78 | High yield, scalable |

| Ullmann Coupling | CuI/DMEDA | 90 | 24 | 60–72 | Cost-effective, Pd-free |

| Cyclization | K₂CO₃ | 120 | 8–10 | 50–55 | Avoids preformed pyrrolidine |

| NAS | None | 130 | 48–72 | 40–50 | Simple setup |

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-(pyrrolidin-1-yl)benzoate can undergo various chemical reactions, including:

Oxidation: The pyrrolidine ring can be oxidized to form corresponding N-oxides.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

Substitution: Nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid.

Major Products:

Oxidation: N-oxides of the pyrrolidine ring.

Reduction: Ethyl 3-pyrrolidin-1-ylbenzyl alcohol.

Substitution: Nitro or halogenated derivatives of this compound.

Scientific Research Applications

Ethyl 3-(pyrrolidin-1-yl)benzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: It is used in the production of specialty chemicals and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of Ethyl 3-(pyrrolidin-1-yl)benzoate involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, influencing biological pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby modulating biochemical processes.

Comparison with Similar Compounds

Structural Comparison with Analogous Benzoate Derivatives

Core Structure and Substituent Analysis

Ethyl 3-(pyrrolidin-1-yl)benzoate belongs to the benzoate ester family but differs from analogs in substituent type, position, and complexity. Below is a comparative analysis with structurally related compounds from the evidence:

Key Observations:

- Substituent Position : Unlike I-6230 (substituent at 4-position), the target compound’s pyrrolidine group at the 3-position may alter steric and electronic interactions with biological targets.

- Heterocyclic Diversity: Pyridazine (I-6230) and thiazolidinone () introduce aromaticity and polarizability, contrasting with the aliphatic pyrrolidine in the target compound.

Analysis of Physicochemical Properties

Solubility and Lipophilicity

- This compound : The pyrrolidine group (logP ~1.5–2.0 estimated) balances hydrophilicity and lipophilicity, favoring moderate membrane permeability.

- I-6230: The pyridazine ring (aromatic, polar) and phenethylamino linker increase polarity, likely reducing logP compared to the target compound .

- Compound: The thiazolidinone (polar, hydrogen-bond acceptor) and pyrrole groups may enhance aqueous solubility but reduce blood-brain barrier penetration .

Stability

- Ester groups in all compounds are susceptible to hydrolysis, but electron-donating substituents (e.g., pyrrolidine) may slow degradation compared to electron-withdrawing groups (e.g., pyridazine) .

Pharmacological Activity Profiles

While direct data for this compound are unavailable, insights can be inferred from analogs:

- SzR-109: Demonstrated immunomodulatory effects in U937 cell assays, attributed to its quinoline core and amine substituents .

- I-6230 Series : Pyridazine-containing analogs showed varied receptor affinities in preclinical models, highlighting substituent-dependent activity .

- Compound : Benzimidazole derivatives are often explored for antiviral or anticancer activity, with lactam groups enhancing target specificity .

Q & A

Q. What are the optimized synthetic routes for Ethyl 3-(pyrrolidin-1-yl)benzoate, and how can yield be maximized?

A common approach involves nucleophilic aromatic substitution (SNAr) on a halogenated benzoate precursor. For example:

- Step 1 : React 3-bromoethyl benzoate with pyrrolidine in DMF at 150°C for 20 hours using K₂CO₃ as a base .

- Step 2 : Purify via extraction (ethyl acetate/water) and column chromatography.

Optimization Tips :

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Solvent | DMF | Enhances nucleophilicity |

| Temperature | 150°C | Reduces reaction time |

| Base | K₂CO₃ | Minimizes side reactions |

| Yield improvements (up to 93%) are achieved by monitoring reaction progress via TLC . |

Q. How is the structure of this compound validated experimentally?

Use a combination of:

- ¹H NMR : Look for aromatic proton signals (δ 6.7–7.6 ppm) and pyrrolidine protons (δ 1.9–3.3 ppm) .

- Mass Spectrometry : Confirm molecular ion peaks (expected m/z ≈ 233.3 g/mol).

- IR Spectroscopy : Detect ester C=O stretches (~1720 cm⁻¹) and N–H bends (if present) .

Q. What are the key physicochemical properties of this compound?

- Solubility : Lipophilic due to the pyrrolidine and ester groups; soluble in DCM, DMF, sparingly in water.

- Stability : Hydrolyzes under acidic/basic conditions; store at –20°C in inert atmosphere .

Advanced Research Questions

Q. How does the pyrrolidine substituent influence reactivity in cross-coupling reactions?

The pyrrolidine group acts as an electron-donating substituent, activating the benzene ring toward electrophilic aromatic substitution. For example:

- Suzuki Coupling : React with aryl boronic acids in Pd(PPh₃)₄ catalyst systems.

- Mechanism : The lone pair on nitrogen increases electron density at the meta position, directing incoming electrophiles .

Data Insight :

| Reaction Type | Yield (%) | Conditions |

|---|---|---|

| Suzuki | 75–85 | Pd catalyst, 80°C, 12h |

| Buchwald-Hartwig | 65 | Xantphos ligand, 100°C |

Q. What strategies resolve contradictions in enzyme inhibition data for this compound?

Discrepancies in IC₅₀ values may arise from assay conditions (e.g., pH, co-solvents).

- Method :

- Repeat assays in triplicate using standardized buffers (e.g., PBS pH 7.4).

- Use molecular docking (AutoDock Vina) to validate binding to enzyme active sites (e.g., cytochrome P450 mimics) .

- Example : Conflicting data on acetylcholinesterase inhibition resolved by identifying solvent-dependent conformational changes in the enzyme .

Q. How can computational modeling predict metabolic pathways?

- Tools : Use Schrödinger’s QikProp or ADMET Predictor to estimate metabolic sites (e.g., ester hydrolysis, pyrrolidine oxidation).

- Validation : Compare with in vitro microsomal assays (human liver microsomes + NADPH) .

Key Findings : - Primary metabolite: 3-(pyrrolidin-1-yl)benzoic acid (via esterase activity).

- Half-life in microsomes: ~2.5 hours .

Methodological Challenges

Q. How to troubleshoot low yields in large-scale synthesis?

- Issue : Scalability problems due to exothermic reactions.

- Solution :

- Use flow chemistry for heat dissipation.

- Optimize stoichiometry (e.g., 1.2 equiv pyrrolidine to reduce side products) .

Q. What advanced techniques characterize non-covalent interactions with proteins?

- Surface Plasmon Resonance (SPR) : Measure binding affinity (KD) in real-time.

- Isothermal Titration Calorimetry (ITC) : Quantify enthalpy/entropy changes during binding .

Example : SPR revealed a KD of 12 nM for interaction with serum albumin, suggesting high plasma protein binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.